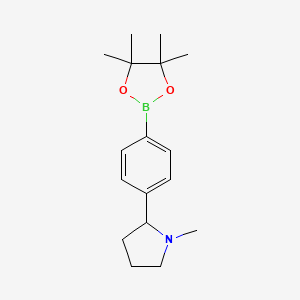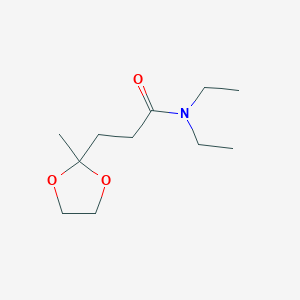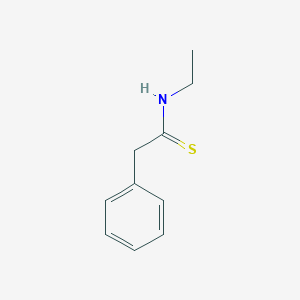
tert-Butyl (4-(difluoromethyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-(difluoromethyl)phenyl)carbamate is an organic compound with the molecular formula C12H15F2NO2 and a molecular weight of 243.25 g/mol . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used primarily in research and has various applications in chemistry and biology.
Méthodes De Préparation
The synthesis of tert-Butyl (4-(difluoromethyl)phenyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
tert-Butyl (4-(difluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the tert-butyl group can be replaced by other functional groups. Common reagents used in these reactions include trifluoroacetic acid for deprotection, catalytic hydrogenation for reduction, and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (4-(difluoromethyl)phenyl)carbamate has several scientific research applications:
Biology: It is employed in the synthesis of various biologically active compounds, including potential pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-(difluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. As a protecting group, it stabilizes amines during chemical reactions, preventing unwanted side reactions. In biological systems, its derivatives may inhibit specific enzymes or receptors, leading to their observed biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl (4-(difluoromethyl)phenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: Used in life sciences research.
tert-Butyl (4-ethynylphenyl)carbamate: Another derivative with different functional groups.
tert-Butyl (4-(methoxy-d3)phenyl)carbamate: Used in various chemical syntheses. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15F2NO2 |
|---|---|
Poids moléculaire |
243.25 g/mol |
Nom IUPAC |
tert-butyl N-[4-(difluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H15F2NO2/c1-12(2,3)17-11(16)15-9-6-4-8(5-7-9)10(13)14/h4-7,10H,1-3H3,(H,15,16) |
Clé InChI |
MWUABQVOWDZCEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)


![3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B13990305.png)
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)
![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)

![8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B13990338.png)
![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)



